molecular formula C30H32N2O3 B11473584 ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate

ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate

Cat. No.: B11473584
M. Wt: 468.6 g/mol
InChI Key: QVJMLHRKWWRWNH-CYYJNZCTSA-N
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Description

Ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate typically involves the condensation of 4,4-diphenyl-3,4-dihydroquinazoline with ethyl 3-oxooctanoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    4,4-Diphenyl-3,4-dihydroquinazoline: A closely related derivative.

    Ethyl 3-oxooctanoate: A precursor used in the synthesis.

Uniqueness

Ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxooctanoate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl (E)-2-(4,4-diphenyl-1H-quinazolin-2-yl)-3-hydroxyoct-2-enoate

InChI

InChI=1S/C30H32N2O3/c1-3-5-8-21-26(33)27(29(34)35-4-2)28-31-25-20-14-13-19-24(25)30(32-28,22-15-9-6-10-16-22)23-17-11-7-12-18-23/h6-7,9-20,33H,3-5,8,21H2,1-2H3,(H,31,32)/b27-26+

InChI Key

QVJMLHRKWWRWNH-CYYJNZCTSA-N

Isomeric SMILES

CCCCC/C(=C(/C1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4)\C(=O)OCC)/O

Canonical SMILES

CCCCCC(=C(C1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC)O

Origin of Product

United States

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